3-Bromo-4-(piperidin-4-yloxy)benzoic acid methyl ester

Suzuki-Miyaura Coupling Chemoselective Derivatization Medicinal Chemistry Intermediates

This 3-bromo-4-(piperidin-4-yloxy)benzoic acid methyl ester is the direct precursor to the KR-36996 pharmacophore—a potent urotensin-II receptor antagonist (Ki = 4 nM). The 3-bromo handle enables chemoselective Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings that aryl chlorides cannot match under mild conditions. The free base piperidine allows direct acylation or alkylation without neutralization, streamlining PROTAC candidate assembly and focused library synthesis for cardiovascular and complement-mediated disease programs. The methyl ester is poised for reduction to the alcohol, offering a ready entry point into patented CFB inhibitor chemical space (Medshine/SIPI patents).

Molecular Formula C13H16BrNO3
Molecular Weight 314.17 g/mol
CAS No. 2120575-14-4
Cat. No. B1411868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-(piperidin-4-yloxy)benzoic acid methyl ester
CAS2120575-14-4
Molecular FormulaC13H16BrNO3
Molecular Weight314.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)OC2CCNCC2)Br
InChIInChI=1S/C13H16BrNO3/c1-17-13(16)9-2-3-12(11(14)8-9)18-10-4-6-15-7-5-10/h2-3,8,10,15H,4-7H2,1H3
InChIKeySVWPERPOHJNFLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4-(piperidin-4-yloxy)benzoic acid methyl ester: Baseline Overview for Scientific Procurement


3-Bromo-4-(piperidin-4-yloxy)benzoic acid methyl ester (CAS 2120575-14-4) is a brominated benzoic acid piperidine derivative supplied as a free base with a minimum purity of 95% . This compound is a dual-functional synthetic intermediate, combining a methyl ester moiety and an aryl bromide handle on a 4-(piperidin-4-yloxy)benzoate scaffold. Its molecular formula is C13H16BrNO3, with a molecular weight of 314.17 g/mol, and it is widely recognized as a versatile building block in medicinal chemistry and organic synthesis .

Why In-Class Substitution Fails: The Functional Consequences of Halogen and Ester Choices in 3-Bromo-4-(piperidin-4-yloxy)benzoic acid methyl ester


Generic substitution fails because replacing the 3-bromo group with chlorine, hydrogen, or a different ester derivative drastically alters both synthetic reactivity and biological target engagement [1][2]. In palladium-catalyzed cross-coupling reactions, the general reactivity order is Ar–I >> Ar–OTf ∼ Ar–Br >> Ar–Cl, making aryl bromides significantly more efficient for selective derivatization than aryl chlorides [1]. Furthermore, the 3-bromo-4-(piperidin-4-yloxy)benzyl moiety is a critical pharmacophore in potent urotensin-II receptor antagonists; SAR studies show that this specific halogen pattern is essential for maintaining low nanomolar binding affinity (Ki = 4 nM) in the KR-36996 series, while des-bromo or chloro analogs exhibit substantially reduced activity [2].

3-Bromo-4-(piperidin-4-yloxy)benzoic acid methyl ester: Product-Specific Quantitative Evidence Guide


Aryl Bromide Reactivity Advantage in Palladium-Catalyzed Cross-Coupling

The 3-bromo substituent provides a verifiable reactivity advantage over chloro and des-halo analogs in Pd-catalyzed cross-coupling reactions. The established reactivity order for oxidative addition is C–Br > C–Cl > C–OTf, as demonstrated in comprehensive reactivity studies [1]. This means the target compound can undergo chemoselective Suzuki-Miyaura or Buchwald-Hartwig coupling under milder conditions (lower catalyst loading, shorter reaction times) compared to its 3-chloro counterpart, which would require more forcing conditions or specialized ligands. This differential reactivity is critical for multi-step synthetic routes where the piperidine and ester functionalities must remain intact [1].

Suzuki-Miyaura Coupling Chemoselective Derivatization Medicinal Chemistry Intermediates

Critical Intermediate for Potent Urotensin-II Receptor Antagonists (KR-36996 Series)

The 3-bromo-4-(piperidin-4-yloxy)benzyl scaffold embedded in this building block is essential for the high-affinity binding of urotensin-II receptor antagonists such as KR-36996 [1]. KR-36996 and structurally related derivatives containing this moiety display Ki values as low as 4 nM at the human recombinant UT receptor [1]. In in vivo models, KR-36996 significantly improved cardiac function and attenuated cardiac hypertrophy in experimental heart failure, outperforming GSK-1440115 in preventing vascular smooth muscle proliferation [1][2]. While the methyl ester is the pro-intermediate that is hydrolyzed or reduced prior to final assembly, the pre-installed bromine at the 3-position is the functional handle that enables the critical benzyl-piperidine linkage formation via reductive amination after ester reduction [1].

Urotensin-II Receptor Antagonists Cardiovascular Drug Discovery GPCR Pharmacology

Free Base Form and Purity Differentiation from Hydrochloride Salt Analogs

3-Bromo-4-(piperidin-4-yloxy)benzoic acid methyl ester (CAS 2120575-14-4) is supplied as a free base (95% purity), whereas the non-brominated analog methyl 4-(piperidin-4-yloxy)benzoate is predominantly available as the hydrochloride salt (CAS 455323-66-7, also 95% purity) . The free base form eliminates the need for a neutralization step prior to N-alkylation, acylation, or reductive amination of the piperidine nitrogen. In contrast, the HCl salt of the des-bromo comparator requires liberation of the free amine with a stoichiometric base, which can complicate reaction workups and reduce yields in moisture-sensitive transformations .

Chemical Procurement Free Base vs. Salt Form Synthetic Compatibility

Potential Application as a Precursor in Complement Factor B Inhibitor Synthesis

Recent patent disclosures from Medshine Discovery Inc. and the Shanghai Institute of Pharmaceutical Industry describe a series of piperidine-substituted benzoic acid compounds with potent inhibitory activity against complement factor B (CFB) and the alternative complement pathway [1][2]. The general formula (I) in these patents encompasses 3-bromo-4-(piperidin-4-yloxy)benzoic acid methyl ester as a viable precursor scaffold. CFB inhibitors like LNP023 (iptacopan) have validated this target clinically, and new chemical entities built on a piperidine-substituted benzoic acid core are actively being pursued [1]. While the methyl ester itself is not the final bioactive compound, it serves as a strategically protected intermediate that can be hydrolyzed to the free carboxylic acid or further elaborated via the bromine handle [1].

Complement Factor B Inhibition Immunology Drug Discovery Patent-Scaffold Intermediates

3-Bromo-4-(piperidin-4-yloxy)benzoic acid methyl ester: Best Research and Industrial Application Scenarios


Synthesis of Urotensin-II Receptor Antagonists for Cardiovascular Research

The 3-bromo-4-(piperidin-4-yloxy)benzyl motif is the pharmacophoric core of KR-36996, a UT receptor antagonist with validated in vivo efficacy in heart failure models [1]. This methyl ester intermediate enables construction of the benzyl-piperidine linkage via reduction of the ester to the alcohol, followed by mesylation and nucleophilic substitution or reductive amination. Researchers procuring this building block can efficiently generate focused libraries of UT antagonists for cardiovascular drug discovery programs [1].

Advanced Cross-Coupling and Parallel Library Synthesis

The aryl bromide at the 3-position provides a reliable handle for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the introduction of diverse aryl, heteroaryl, amine, or alkyne fragments [1]. Because oxidative addition of C–Br is kinetically favored over C–Cl, this intermediate is compatible with mild, chemoselective conditions that preserve the ester and piperidine functionalities, making it ideal for parallel synthesis of compound libraries in medicinal chemistry campaigns [1].

Complement Pathway Inhibitor Development

Piperidine-substituted benzoic acid derivatives are claimed as complement factor B inhibitors in recent patents from Medshine Discovery and the Shanghai Institute of Pharmaceutical Industry [1][2]. The 3-bromo-4-(piperidin-4-yloxy)benzoic acid methyl ester provides a ready-to-derivatize entry point into this chemical series, where the ester can be hydrolyzed to the corresponding acid and the bromine employed for further optimization. This intermediate enables academic and industrial groups to explore novel CFB inhibitors for paroxysmal nocturnal hemoglobinuria, IgA nephropathy, and other complement-mediated diseases [1][2].

PROTAC and Targeted Protein Degradation Building Block

The piperidine moiety serves as a conjugation handle for attaching E3 ligase ligands, while the benzoate ester and bromine offer additional vectors for linker attachment or target protein ligand elaboration. The free base form of the piperidine nitrogen allows direct acylation or alkylation without prior neutralization, streamlining the assembly of PROTAC candidates [1]. This positions the compound as a versatile intermediate in targeted protein degradation research.

Quote Request

Request a Quote for 3-Bromo-4-(piperidin-4-yloxy)benzoic acid methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.